molecular formula C12H15N5O3S B11490987 N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide

N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide

Cat. No.: B11490987
M. Wt: 309.35 g/mol
InChI Key: MDNCMHPHDYJKPS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide is a chemical compound that features a tetrazole ring, a cyclopropyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Ethoxy Group: The tetrazole derivative is then reacted with an ethoxy group through an etherification reaction.

    Introduction of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield a tetrazole oxide, while reduction of the sulfonamide group may produce a primary amine.

Scientific Research Applications

N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer properties.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand the interaction of tetrazole derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
  • N-cyclopropyl-4-[2-(tetrazol-1-yl)ethoxy]benzenesulfonamide

Uniqueness

N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide is unique due to its combination of a tetrazole ring, a cyclopropyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H15N5O3S

Molecular Weight

309.35 g/mol

IUPAC Name

N-cyclopropyl-4-[2-(tetrazol-1-yl)ethoxy]benzenesulfonamide

InChI

InChI=1S/C12H15N5O3S/c18-21(19,14-10-1-2-10)12-5-3-11(4-6-12)20-8-7-17-9-13-15-16-17/h3-6,9-10,14H,1-2,7-8H2

InChI Key

MDNCMHPHDYJKPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)OCCN3C=NN=N3

Origin of Product

United States

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